![molecular formula C15H26O2 B14452380 Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- CAS No. 72928-26-8](/img/structure/B14452380.png)
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of bicycloheptanes, which are known for their stability and diverse chemical reactivity. The presence of ethoxy, methyl, and pentyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- typically involves multi-step organic reactions. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of specialized catalysts and solvents is crucial to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ketone group to an alcohol.
Substitution: Halogenation and alkylation reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, and Lewis acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or activating enzymatic reactions. The presence of ethoxy, methyl, and pentyl groups can enhance its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: Known for its use in organic synthesis and as a precursor in the production of fragrances.
7-Oxabicyclo[4.1.0]heptan-2-one: Utilized in the study of enzyme specificity and as a substrate in biochemical reactions.
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate: Employed in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Uniqueness
Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl- stands out due to its unique combination of functional groups and bicyclic structure. This uniqueness imparts specific chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
72928-26-8 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
6-ethoxy-7-methyl-1-pentylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C15H26O2/c1-4-6-7-10-15-11(3)14(17-5-2)12(15)8-9-13(15)16/h11-12,14H,4-10H2,1-3H3 |
InChIキー |
GDKZYNYQEYOOFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC12C(C(C1CCC2=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
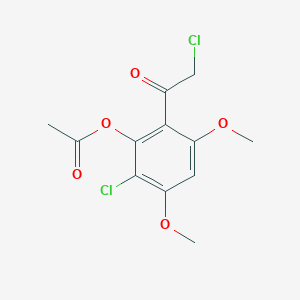
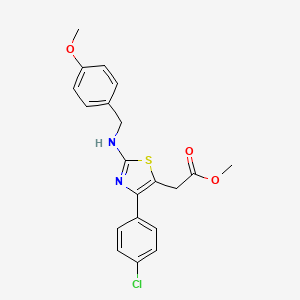
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
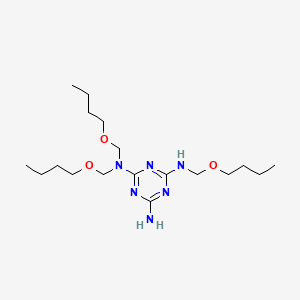


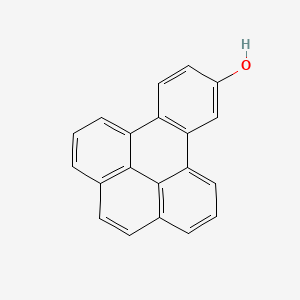
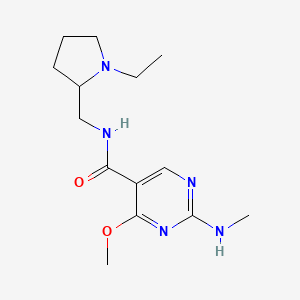

![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
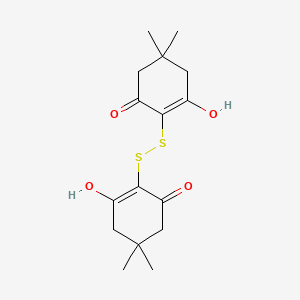
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
